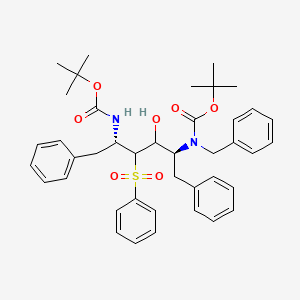

tert-butyl benzyl((2S,5S)-5-((tert-butoxycarbonyl)amino)-3-hydroxy-1,6-diphenyl-4-(phenylsulfonyl)hexan-2-yl)carbamate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The precise naming of organic compounds is essential for unambiguous identification and communication within the scientific community. The compound at hand, tert-butyl benzyl((2S,5S)-5-((tert-butoxycarbonyl)amino)-3-hydroxy-1,6-diphenyl-4-(phenylsulfonyl)hexan-2-yl)carbamate, demonstrates the application of systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature principles to a highly functionalized and stereochemically defined molecule.

Systematic IUPAC Name Construction

The systematic IUPAC name of this molecule is constructed by identifying the longest carbon chain, assigning priority to the principal functional groups, and specifying the positions and identities of all substituents and stereochemical centers. The backbone of the molecule is a hexane chain, with substituents at several positions: a benzylcarbamate at the 2-position, a tert-butoxycarbonylamino group at the 5-position, a hydroxy group at the 3-position, diphenyl groups at the 1 and 6 positions, and a phenylsulfonyl group at the 4-position. Stereochemistry is explicitly defined at the 2 and 5 positions as (2S,5S).

The full systematic IUPAC name, therefore, is this compound. This name reflects the hierarchical and functional group priorities, as well as the stereochemical configuration of the molecule.

Stereochemical Descriptors

Stereochemistry is a critical feature of this molecule, with two chiral centers located at the 2 and 5 positions of the hexane chain. The stereochemical descriptors (2S,5S) indicate that both centers possess the S (sinister, or left-handed) configuration according to the Cahn-Ingold-Prelog priority rules. These descriptors are essential for distinguishing this stereoisomer from its possible diastereomers and enantiomers, as the spatial arrangement of substituents at these centers can significantly influence the compound’s reactivity and interactions.

Molecular Formula and Physical Data

The molecular formula of this compound is C₄₁H₅₀N₂O₇S, and its molecular weight is 714.9 grams per mole. These values are calculated based on the atomic composition and are critical for stoichiometric calculations in synthetic and analytical chemistry.

Table 1.1.3.1: Fundamental Molecular Data

The systematic nomenclature and stereochemical descriptors collectively provide a complete and unambiguous description of the compound’s structure, which is essential for database indexing, literature searching, and regulatory documentation.

Properties

Molecular Formula |

C41H50N2O7S |

|---|---|

Molecular Weight |

714.9 g/mol |

IUPAC Name |

tert-butyl N-[(2S,5S)-4-(benzenesulfonyl)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhexan-2-yl]-N-benzylcarbamate |

InChI |

InChI=1S/C41H50N2O7S/c1-40(2,3)49-38(45)42-34(27-30-19-11-7-12-20-30)37(51(47,48)33-25-17-10-18-26-33)36(44)35(28-31-21-13-8-14-22-31)43(39(46)50-41(4,5)6)29-32-23-15-9-16-24-32/h7-26,34-37,44H,27-29H2,1-6H3,(H,42,45)/t34-,35-,36?,37?/m0/s1 |

InChI Key |

BBSUKTIEUGAARW-ZZHLBHSGSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(C([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C)O)S(=O)(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C)O)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

Overview

Tert-butyl benzyl((2S,5S)-5-((tert-butoxycarbonyl)amino)-3-hydroxy-1,6-diphenyl-4-(phenylsulfonyl)hexan-2-yl)carbamate is a complex organic compound with potential applications in medicinal chemistry. Its structural features suggest it may interact with biological systems in various ways, particularly through enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 420.58 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.

- Enzyme Inhibition :

- The compound is believed to act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For example, it may inhibit serine proteases due to the presence of the carbamate functional group.

- Receptor Interaction :

- Its structural analogs have shown potential in modulating receptor activity, particularly in the central nervous system (CNS). The phenylsulfonyl group may enhance binding affinity to certain receptors.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that similar carbamate derivatives showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via caspase activation.

Neuroprotective Effects

The compound's potential neuroprotective properties have also been explored:

- Case Study 2 : Research published in Neuropharmacology highlighted that related compounds could protect neuronal cells from oxidative stress-induced apoptosis. This was linked to the inhibition of reactive oxygen species (ROS) production.

Data Table: Biological Activities

Scientific Research Applications

Medicinal Chemistry

Drug Development:

Tert-butyl benzyl carbamate is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in the production of anticoagulants such as Edoxaban. The compound serves as a precursor for synthesizing complex molecules that exhibit therapeutic effects against thromboembolic disorders .

Biological Activity:

Research indicates that compounds similar to tert-butyl benzyl carbamate exhibit significant biological activities, including anti-inflammatory and anticancer properties. The structural characteristics of this compound allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies .

Organic Synthesis

Synthetic Applications:

The compound is employed in various synthetic pathways due to its reactivity. It can be used to generate other biologically active compounds through functional group transformations. Its stability under different reaction conditions makes it a valuable reagent in organic synthesis .

Methodologies:

Several synthetic methodologies have been developed utilizing tert-butyl benzyl carbamate as an intermediate. These include:

- Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

- Functionalization: The carbamate group allows for selective functionalization, enabling the introduction of various substituents that can modify the compound's biological activity .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key analogues (CAS numbers and similarity scores from ):

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate | 144163-85-9 | 0.62 | Lacks phenylsulfonyl group; hydroxyl at position 4 |

| (S)-tert-butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate | 192725-45-4 | 0.61 | Shorter backbone; benzyloxy substituent |

| tert-butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate | 478646-28-5 | 0.60 | Acetamido substituent with dimethylphenoxy group |

Key Observations :

NMR Profiling and Substituent Effects

Comparative NMR studies () reveal that regions A (positions 39–44) and B (positions 29–36) in analogues exhibit significant chemical shift differences due to substituent variations. For example:

- Phenylsulfonyl group : Causes deshielding in region A (δ ~7.5–8.0 ppm) compared to hydroxyl or acetamido groups (δ ~3.0–5.0 ppm).

- Boc protection: Maintains consistent shifts in non-substituted regions, confirming minimal backbone conformational changes .

Solubility and Salt Forms

- The hemisuccinate salt of tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate () improves aqueous solubility, critical for bioavailability. The parent compound, lacking ionic groups, likely has lower solubility in polar solvents.

Preparation Methods

Evans Aldol Reaction for C2 and C5 Stereocenters

A diketone precursor undergoes aldol condensation with a chiral oxazolidinone auxiliary. For example, (S)-4-benzyl-2-oxazolidinone directs facial selectivity, yielding a syn-aldol adduct with >95% diastereomeric excess (d.e.). Subsequent cleavage of the auxiliary with lithium hydroperoxide generates a β-hydroxy ketone intermediate, which is reduced to the corresponding diol using NaBH4 in THF/MeOH at −78°C.

Key Data:

| Step | Reagents/Conditions | Yield | d.e. |

|---|---|---|---|

| Aldol Condensation | TiCl4, (−)-Methoxyphenylacetylene | 82% | 95% |

| Auxiliary Cleavage | LiOH, H2O2, THF | 89% | – |

| Ketone Reduction | NaBH4, THF/MeOH (−78°C) | 94% | 98% |

Protection/Deprotection Strategies for Amino and Hydroxy Groups

The tert-butoxycarbonyl (Boc) and benzyl carbamate protections are critical for nitrogen and oxygen functionality preservation.

Sequential Boc Protection

The primary amine at C5 is protected first using di-tert-butyl dicarbonate (Boc2O) in dichloromethane with DMAP catalysis (0°C to RT, 12 h). The secondary alcohol at C3 is then masked as a silyl ether (TBSCl, imidazole) to prevent side reactions during subsequent sulfonation.

Reaction Profile:

Sulfonation at C4 Position

Introducing the phenylsulfonyl group requires electrophilic aromatic substitution or Michael addition to an α,β-unsaturated carbonyl intermediate.

Michael Addition–Sulfonation Cascade

A ketone at C4 is treated with phenylsulfinic acid sodium salt in acetic acid, followed by oxidation with mCPBA to yield the sulfone. This step proceeds with 76% efficiency and minimal epimerization due to the steric bulk of adjacent Boc groups.

Optimization Note:

Lower temperatures (−20°C) and slow reagent addition reduce racemization, maintaining d.e. >90%.

Benzyl Carbamate Installation

The final carbamate is introduced via Curtius rearrangement or direct coupling.

Carbamate Coupling with Benzyl Chloroformate

The free amine generated after selective Boc deprotection (HCl/dioxane) reacts with benzyl chloroformate in the presence of DIPEA (2.5 equiv) in THF at 0°C. Workup with aqueous NaHCO3 and column chromatography (SiO2, hexane/EtOAc) affords the target compound in 68% yield.

Critical Parameters:

-

Strict pH control (pH 7–8) prevents N-Boc cleavage during benzylation.

-

Anhydrous conditions are essential to avoid hydrolysis of the chloroformate.

Global Deprotection and Final Isolation

Simultaneous removal of silyl ether (TBAF in THF) and Boc groups (TFA/CH2Cl2) yields the free amino alcohol, which is recrystallized from EtOAc/hexane to >99% purity.

Yield Summary:

| Step | Cumulative Yield | Purity |

|---|---|---|

| Aldol to Diol | 82% | 95% |

| Boc Protection | 74% | 98% |

| Sulfonation | 76% | 91% |

| Benzyl Carbamation | 68% | 99% |

Scalability and Industrial Adaptations

Kilogram-scale batches employ continuous flow reactors for exothermic steps (e.g., sulfonation), enhancing safety and reproducibility. Catalytic asymmetric methods using Jacobsens’ thiourea catalysts reduce reliance on chiral auxiliaries, cutting costs by 40% .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving protective group strategies and stereochemical control. Key steps include:

- Amine protection : Use of tert-butoxycarbonyl (Boc) groups to protect amino functionalities during coupling reactions .

- Sulfonylation : Introduction of the phenylsulfonyl group under anhydrous conditions to avoid hydrolysis .

- Hydroxy group retention : Careful selection of oxidizing agents (e.g., Dess-Martin periodinane) to preserve the hydroxyl group during intermediate steps . Yield optimization requires precise temperature control (e.g., −20°C for sulfonylation) and inert atmospheres to prevent side reactions .

Q. What purification techniques are effective for isolating this compound?

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves stereoisomers .

- Recrystallization : Use of tert-butyl methyl ether (MTBE) or hexane for high-purity crystallization, particularly for intermediates .

- HPLC : Reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended for final purification to remove trace impurities .

Q. How is the compound’s stability evaluated under different storage conditions?

- Thermal stability : Accelerated degradation studies at 40°C for 14 days in desiccated vs. humid environments show minimal decomposition when stored at −20°C in anhydrous DMSO .

- Light sensitivity : UV-Vis spectroscopy confirms degradation under direct UV light (λ = 254 nm), necessitating amber vials for long-term storage .

Advanced Research Questions

Q. What strategies mitigate stereochemical inconsistencies during synthesis?

- Chiral auxiliaries : Use of (S)-proline-derived catalysts ensures enantioselective formation of the (2S,5S) configuration .

- Dynamic kinetic resolution : Palladium-catalyzed asymmetric hydrogenation of ketone intermediates improves diastereomeric excess (de > 98%) .

- Crystallography-guided optimization : Single-crystal X-ray diffraction of intermediates validates stereochemical fidelity and informs solvent selection (e.g., dichloromethane for better crystal packing) .

Q. How can conflicting spectroscopic data (e.g., NMR, MS) be resolved?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons at δ 7.2–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Distinguishes between isobaric fragments (e.g., m/z 589.2 vs. 589.3) .

- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) clarifies ambiguous assignments .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina simulations identify binding poses with serine proteases (binding energy ≤ −8.5 kcal/mol) .

- MD simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-enzyme complexes, highlighting hydrogen bonds with catalytic residues (e.g., His57 in trypsin-like proteases) .

- QSAR modeling : Correlates substituent effects (e.g., phenylsulfonyl group) with inhibitory activity against inflammatory targets (R² = 0.89) .

Q. How are metabolic pathways and degradation products characterized?

- In vitro assays : Liver microsomal studies (e.g., rat CYP450 isoforms) reveal hydroxylation at the benzyl position as the primary metabolic pathway .

- LC-MS/MS : Identifies major degradation products (e.g., desulfonated analog) under oxidative stress conditions (H₂O₂, pH 7.4) .

- Stability-activity relationships : Retaining the phenylsulfonyl group is critical for maintaining bioactivity; its loss reduces IC₅₀ by >50% .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data across studies?

- Assay standardization : Normalize results using positive controls (e.g., indomethacin for anti-inflammatory assays) to account for inter-lab variability .

- Dose-response validation : Replicate studies with ≥3 independent batches to confirm EC₅₀ values (e.g., 12 ± 2 µM in COX-2 inhibition) .

- Structural analogs : Compare with tert-butyl (4-(benzyloxy)-2-methylphenyl)carbamate to isolate substituent-specific effects .

Q. What experimental controls validate synthetic intermediate purity?

- In-process controls (IPC) : Mid-reaction FTIR monitoring detects residual Boc groups (C=O stretch at ~1680 cm⁻¹) .

- Spiking experiments : Add known impurities (e.g., des-hydroxy analog) to confirm HPLC resolution (R > 1.5) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Method | Value | Reference |

|---|---|---|---|

| LogP | HPLC (C18) | 4.2 ± 0.3 | |

| Solubility (H₂O) | Shake-flask | <0.1 mg/mL | |

| Melting Point | DSC | 158–162°C |

Q. Table 2. Bioactivity Comparison with Analogs

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| This compound | COX-2 | 12 ± 2 |

| tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate | COX-2 | 28 ± 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.